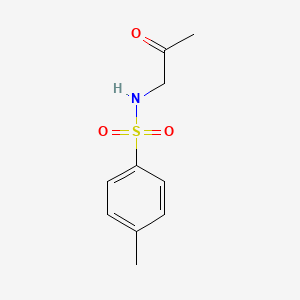
4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tosylaminoaceton is an organic compound characterized by the presence of a tosyl group attached to an aminoaceton structure. The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions. N-Tosylaminoaceton is used in various chemical reactions and has applications in synthetic organic chemistry, particularly in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
N-Tosylaminoaceton can be synthesized through several methods. One common approach involves the reaction of aminoaceton with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Aminoaceton+Tosyl chloride→N-Tosylaminoaceton+HCl
Industrial Production Methods
On an industrial scale, the synthesis of N-Tosylaminoaceton may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-Tosylaminoaceton undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced to form corresponding oxides or amines.
Cyclization Reactions: N-Tosylaminoaceton can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce heterocyclic compounds like aziridines.
科学研究应用
N-Tosylaminoaceton has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Tosylaminoaceton involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the amino group, facilitating its participation in substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
N-Tosylglycine: Similar structure but with a glycine backbone.
N-Tosylalanine: Contains an alanine backbone.
N-Tosylphenylalanine: Features a phenylalanine backbone.
Uniqueness
N-Tosylaminoaceton is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its tosyl group provides stability and ease of removal, making it a valuable intermediate in organic synthesis.
生物活性
4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide, also known as 4-Methyl-2-oxopropylbenzenesulfonamide, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The structure can be represented as follows:
Inhibition of Carbonic Anhydrases
Research indicates that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrases (CA). A study conducted on a series of substituted benzenesulfonamides demonstrated that compounds with specific substituents showed enhanced binding affinities to CA I and CA II, with some exhibiting nanomolar affinities. The binding affinity is influenced by the hydrophobicity and steric properties of the substituents on the benzene ring .
Table 1: Binding Affinities of Selected Compounds to Carbonic Anhydrases
| Compound | CA I Binding Affinity (nM) | CA II Binding Affinity (nM) |
|---|---|---|
| This compound | 6 | 20 |
| Diazobenzenesulfonamide (Compound 31) | 6 | 100 |
| N-aryl-β-alanine derivative | 170 | 5.88 - 170 |
Data adapted from studies on benzenesulfonamides as CA inhibitors .
Antitumor Activity
In vivo studies have explored the antitumor potential of related sulfonamides. While some compounds demonstrated activity against mouse lymphoid leukemia, it was noted that certain derivatives did not exhibit significant antitumor effects. This suggests that while they may inhibit CAs effectively, their overall therapeutic efficacy in cancer treatment may be limited .
Study on Antimicrobial Properties
A high-throughput screening study identified several sulfonamide derivatives with potent antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on this compound were not highlighted, the class to which it belongs showed promise in combating resistant bacterial strains .
Safety and Toxicity Profiles
Research into the safety profiles of sulfonamides indicates that many exhibit low cytotoxicity levels in vitro. For instance, compounds structurally similar to this compound were evaluated for their effects on normal cells versus cancer cells, revealing a selective cytotoxic effect towards cancerous cells while sparing healthy cells .
属性
CAS 编号 |
54972-26-8 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC 名称 |
4-methyl-N-(2-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,11H,7H2,1-2H3 |
InChI 键 |
UUBOXYAZVIYTPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















